Irinotecan Carboxylate Sodium Salt is a water-soluble derivative of the alkaloid camptothecin, primarily utilized in cancer therapy, particularly for colorectal cancer. This compound enhances the therapeutic profile of camptothecin by improving its solubility and reducing toxicity while maintaining its efficacy as a topoisomerase I inhibitor. The sodium salt form allows for better bioavailability and ease of formulation in clinical settings.
Irinotecan is derived from camptothecin, which is naturally isolated from the bark and stem of the Camptotheca acuminata, commonly known as the "Happy Tree." Camptothecin has shown significant anticancer activity but suffers from low solubility and considerable side effects, leading to the development of semi-synthetic derivatives like irinotecan to enhance clinical utility .
The synthesis of Irinotecan Carboxylate Sodium Salt typically involves several key steps starting from camptothecin:
The synthesis process requires careful control of temperature and pH to optimize yields and minimize by-products. For instance, reactions are often performed under controlled temperatures (around -5 °C) to prevent decomposition or unwanted side reactions .
Irinotecan Carboxylate Sodium Salt has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its chemical formula is , with a molecular weight of approximately 626.69 g/mol .
The structural formula includes:
Irinotecan participates in various chemical reactions primarily related to its mechanism of action as a topoisomerase I inhibitor. The primary reaction involves the binding of irinotecan to the topoisomerase I-DNA complex, stabilizing the cleavable complex and preventing DNA re-ligation.
This interaction leads to DNA strand breaks during replication, triggering apoptosis in rapidly dividing cancer cells. The compound's effectiveness can be influenced by its conversion to its active metabolite, SN-38, which exhibits higher potency against cancer cells .
Irinotecan acts by inhibiting topoisomerase I, an enzyme that unwinds DNA strands during replication. By stabilizing the transient break created by topoisomerase I, irinotecan prevents the re-ligation of DNA strands, leading to accumulation of DNA damage and ultimately cell death.
Research indicates that irinotecan's cytotoxic effects are most pronounced during the S phase of the cell cycle when DNA synthesis occurs. The conversion to SN-38 is critical for its therapeutic efficacy, as SN-38 has a significantly higher affinity for topoisomerase I compared to irinotecan itself .
Relevant data include:
Irinotecan Carboxylate Sodium Salt is primarily used in oncology for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3